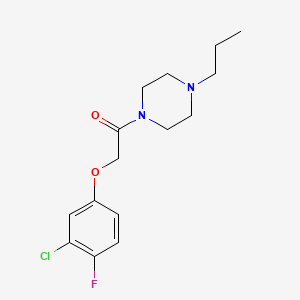
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a propylpiperazine moiety attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Attachment of the Ethanone Group: The phenoxy intermediate is then subjected to a Friedel-Crafts acylation reaction using an ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Moiety: The resulting ethanone derivative is reacted with 4-propylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ethanone group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Functionalized phenoxy derivatives with various substituents replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the phenoxy group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone: Similar structure with a methyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-ethylpiperazino)-1-ethanone: Similar structure with an ethyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-isopropylpiperazino)-1-ethanone: Similar structure with an isopropyl group instead of a propyl group on the piperazine moiety.
Uniqueness
The uniqueness of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group on the piperazine moiety may confer distinct pharmacokinetic properties compared to its methyl, ethyl, or isopropyl analogs.
Eigenschaften
Molekularformel |
C15H20ClFN2O2 |
|---|---|
Molekulargewicht |
314.78 g/mol |
IUPAC-Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClFN2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3 |
InChI-Schlüssel |
KLADYYADINDDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)
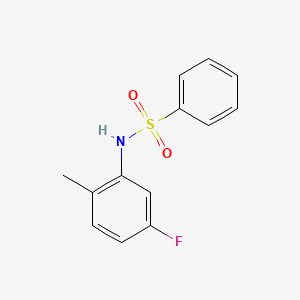
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
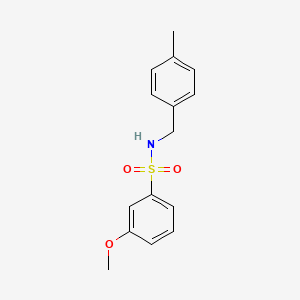
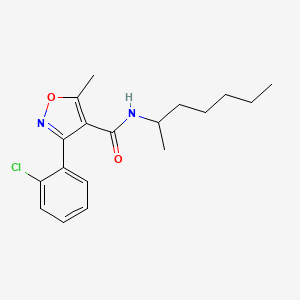
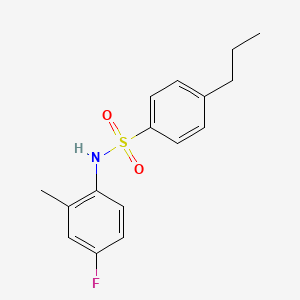
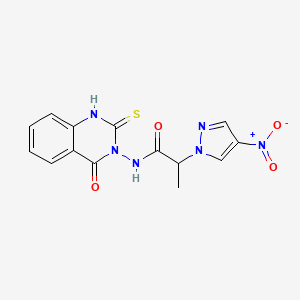
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
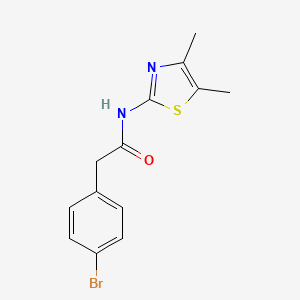
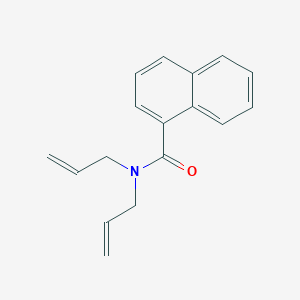
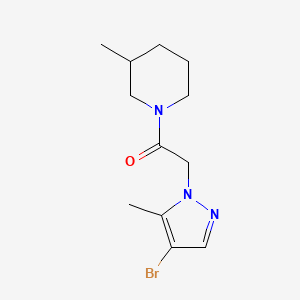
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14930730.png)
